

## An In-depth Technical Guide to Nevanimibe Hydrochloride (ATR-101, PD-132301)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Nevanimibe hydrochloride |           |
| Cat. No.:            | B1684124                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Nevanimibe hydrochloride**, also known by its developmental codes ATR-101 and PD-132301, is a potent and selective small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also referred to as Sterol O-Acyltransferase 1 (SOAT1).[1][2][3] This technical guide provides a comprehensive overview of **Nevanimibe hydrochloride**, including its synonyms, mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its characterization.

## Synonyms and Chemical Identity

A clear identification of a compound is crucial for accurate research and development. The following table summarizes the known synonyms and identifiers for **Nevanimibe hydrochloride**.



| Identifier Type   | Identifier                                                                                                    |
|-------------------|---------------------------------------------------------------------------------------------------------------|
| Systematic Name   | N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-<br>(dimethylamino)phenyl)cyclopentyl)methyl)urea<br>hydrochloride |
| Synonyms          | ATR-101, PD-132301, Nevanimibe                                                                                |
| CAS Number        | 133825-81-7 (for hydrochloride), 133825-80-6 (for free base)                                                  |
| Molecular Formula | C27H39N3O · HCI                                                                                               |
| Molecular Weight  | 458.08 g/mol                                                                                                  |

# Mechanism of Action: A Dual Approach to Adrenocortical Cell Apoptosis

**Nevanimibe hydrochloride** exerts its therapeutic effect primarily through the selective inhibition of ACAT1, an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1][4] Its mechanism of action in adrenocortical carcinoma (ACC) cells is multifaceted, leading to apoptosis through two interconnected pathways: induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.

## **Endoplasmic Reticulum Stress-Mediated Apoptosis**

The primary mechanism of action of **Nevanimibe hydrochloride** is the induction of ER stress-mediated apoptosis. By inhibiting ACAT1, **Nevanimibe hydrochloride** disrupts cholesterol homeostasis, leading to an accumulation of free cholesterol within the endoplasmic reticulum.

[1] This accumulation triggers the Unfolded Protein Response (UPR), a cellular stress response. However, prolonged activation of the UPR due to unresolved ER stress shifts the cellular response from pro-survival to pro-apoptotic, culminating in programmed cell death.[1][5]





Click to download full resolution via product page

Figure 1: Nevanimibe-induced ER Stress Signaling Pathway.

## **Mitochondrial Dysfunction**

In addition to inducing ER stress, **Nevanimibe hydrochloride** has been shown to directly impact mitochondrial function in adrenocortical carcinoma cells.[5] Treatment with ATR-101 leads to mitochondrial hyperpolarization, the release of reactive oxygen species (ROS), and



depletion of ATP.[5] This is followed by the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[5] This suggests a dual mechanism where both ER stress and direct mitochondrial insult contribute to the cytotoxic effects of the compound.

## **Quantitative Data Summary**

The following tables summarize key quantitative data for **Nevanimibe hydrochloride** from preclinical and clinical investigations.

**Table 4.1: In Vitro ACAT Inhibition** 

| Enzyme      | EC50   | Reference |
|-------------|--------|-----------|
| Human ACAT1 | 9 nM   | [4][6]    |
| Human ACAT2 | 368 nM | [4][6]    |

Table 4.2: Phase 1 Clinical Trial in Adrenocortical

Carcinoma (NCT01898715)

| Parameter                | Value/Observation                                                                 | Reference |
|--------------------------|-----------------------------------------------------------------------------------|-----------|
| Number of Patients       | 63                                                                                | [3]       |
| Dose Range               | 1.6 mg/kg/day to 158.5<br>mg/kg/day                                               | [3]       |
| Maximum Feasible Dose    | 128.2 mg/kg/day                                                                   | [3]       |
| Efficacy (Best Response) | No complete or partial responses; 27% of patients had stable disease at 2 months. | [3]       |
| Common Adverse Events    | Gastrointestinal disorders (diarrhea, vomiting)                                   | [3]       |

## Table 4.3: Phase 2 Clinical Trial in Congenital Adrenal Hyperplasia (CAH)



| Parameter             | Value/Observation                                                                           | Reference |
|-----------------------|---------------------------------------------------------------------------------------------|-----------|
| Number of Patients    | 10                                                                                          | [7][8]    |
| Dosing Regimen        | Dose titration from 125 mg to 1000 mg twice daily.                                          | [7][8]    |
| Primary Endpoint      | Reduction of 17-<br>hydroxyprogesterone (17-<br>OHP) to ≤ 2x upper limit of<br>normal.      | [7][8]    |
| Efficacy              | 2 subjects met the primary<br>endpoint; 5 others had 17-<br>OHP decreases of 27% to<br>72%. | [7][8]    |
| Common Adverse Events | Gastrointestinal side effects (30%)                                                         | [7][8]    |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the characterization of **Nevanimibe hydrochloride**.

## **ACAT1 Inhibition Assay (Cell-Based)**

This protocol is adapted from a cell-based fluorescence assay for identifying ACAT1- and ACAT2-specific inhibitors.

Objective: To determine the half-maximal effective concentration (EC50) of **Nevanimibe hydrochloride** for the inhibition of ACAT1.

#### Materials:

- AC29 cells (a Chinese hamster ovary cell line deficient in ACAT activity)
- AC29 cells stably transfected with human ACAT1



- NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)
- · Nevanimibe hydrochloride
- Cell culture medium and supplements
- Fluorescence microplate reader or fluorescence microscope

#### Procedure:

- Seed AC29 cells stably expressing human ACAT1 in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of Nevanimibe hydrochloride in cell culture medium.
- Remove the culture medium from the cells and add the medium containing the different concentrations of Nevanimibe hydrochloride. Incubate for 1-2 hours.
- Add NBD-cholesterol to each well at a final concentration of 1-5 μg/mL.
- Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
- Wash the cells twice with phosphate-buffered saline (PBS).
- Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
- Alternatively, visualize the cells under a fluorescence microscope to observe the accumulation of fluorescent cholesteryl esters in lipid droplets.
- Plot the fluorescence intensity against the logarithm of the Nevanimibe hydrochloride concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

## **Apoptosis Assay (Caspase-Glo® 3/7 Assay)**

This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega.



Objective: To quantify the induction of apoptosis by **Nevanimibe hydrochloride** through the measurement of caspase-3 and -7 activities.

#### Materials:

- Adrenocortical carcinoma cell line (e.g., H295R)
- Nevanimibe hydrochloride
- Caspase-Glo® 3/7 Reagent (Promega)
- White-walled 96-well plates
- Luminometer

#### Procedure:

- Seed H295R cells in a white-walled 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of Nevanimibe hydrochloride and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48 hours).
- Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
- Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
- Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
- Incubate the plate at room temperature for 1-3 hours.
- Measure the luminescence in each well using a luminometer.
- Express the results as a fold change in caspase activity compared to the vehicle-treated control.

## Measurement of Steroid Hormones by LC-MS/MS



This is a general protocol for the quantification of steroid hormones in cell culture supernatant or serum.

Objective: To measure the effect of **Nevanimibe hydrochloride** on the production of steroid hormones such as cortisol, androstenedione, and 17-hydroxyprogesterone.

#### Materials:

- Cell culture supernatant or serum samples from treated and control groups
- Internal standards (deuterated analogs of the steroids of interest)
- · Acetonitrile for protein precipitation
- Methyl tert-butyl ether (MTBE) for liquid-liquid extraction
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- C18 reverse-phase HPLC column

#### Procedure:

- Sample Preparation:
  - To 100 μL of sample, add internal standards.
  - Precipitate proteins by adding 200 μL of cold acetonitrile. Vortex and centrifuge.
  - Perform a liquid-liquid extraction of the supernatant with 1 mL of MTBE.
  - Freeze the aqueous layer and transfer the organic layer to a new tube.
  - Evaporate the organic solvent under a stream of nitrogen.
  - Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol/water).
- LC-MS/MS Analysis:
  - Inject the reconstituted sample into the LC-MS/MS system.



- Separate the steroids using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
- Detect and quantify the steroids using multiple reaction monitoring (MRM) mode on the mass spectrometer.
- Data Analysis:
  - Generate a standard curve for each steroid using known concentrations.
  - Calculate the concentration of each steroid in the samples based on the standard curve and the response of the internal standard.

## **Experimental and Logical Workflows**

The following diagram illustrates a general workflow for the preclinical to clinical development of a targeted therapy like **Nevanimibe hydrochloride**.





Click to download full resolution via product page

Figure 2: General Drug Development Workflow.



### Conclusion

**Nevanimibe hydrochloride** (ATR-101, PD-132301) is a selective ACAT1 inhibitor with a well-defined mechanism of action involving the induction of ER stress and mitochondrial dysfunction, leading to apoptosis in adrenocortical cells. Preclinical data demonstrated its potency and selectivity, while clinical trials have explored its safety and efficacy in adrenocortical carcinoma and congenital adrenal hyperplasia. This technical guide provides a centralized resource of its synonyms, mechanism, quantitative data, and key experimental protocols to aid researchers and drug development professionals in further investigating this and similar targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: The TUNEL Assay [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Update on in-vivo preclinical research models in adrenocortical carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nevanimibe Hydrochloride (ATR-101, PD-132301)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684124#synonyms-for-nevanimibe-hydrochloride-atr-101-pd-132301]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com